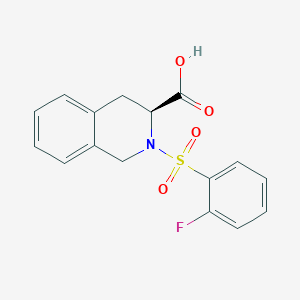

(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a fluorobenzenesulfonyl chloride reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity. Research indicates that derivatives of tetrahydroisoquinoline compounds can exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties.

Table 1: Pharmacological Properties of Tetrahydroisoquinoline Derivatives

Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its potential in treating neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in the treatment of conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and neuronal apoptosis, making them valuable in developing therapies for conditions like Alzheimer's disease.

Therapeutic Applications

The therapeutic potential of this compound extends to its use as an adjunct in cancer therapy. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways.

Table 2: Therapeutic Applications in Oncology

Wirkmechanismus

The mechanism of action of (3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The fluorobenzenesulfonyl group can enhance binding affinity and specificity, while the carboxylic acid moiety may facilitate interactions with active sites.

Vergleich Mit ähnlichen Verbindungen

- (3S)-2-(2-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- (3S)-2-(2-Bromobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- (3S)-2-(2-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Comparison: Compared to its analogs, (3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.

Biologische Aktivität

(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C16H14FNO4S

- Molecular Weight : 335.36 g/mol

- IUPAC Name : 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

- CAS Number : 77497-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts on enzymes related to neurotransmitter regulation.

- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, potentially serving as an analgesic or anti-inflammatory agent.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits neurotransmitter uptake | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Analgesic | Reduces pain response in animal models |

Case Studies

Several studies have reported on the biological activity of related compounds within the tetrahydroisoquinoline class, providing insights into the potential effects of this compound:

- Neuroprotective Effects : A study demonstrated that tetrahydroisoquinolines could protect neuronal cells from oxidative stress. The mechanism involved modulation of antioxidant pathways and inhibition of apoptotic signals (Owens et al., 2006) .

- Pain Management : Research on similar sulfonyl-substituted isoquinolines indicated their potential in managing chronic pain by acting on opioid receptors and inhibiting pro-inflammatory cytokines (McDonnell et al., 2004) .

- Antimicrobial Efficacy : A comparative analysis showed that derivatives of tetrahydroisoquinolines exhibited significant antimicrobial activity against various pathogens, suggesting a promising avenue for developing new antibiotics (Van Calenbergh et al., 2002) .

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

- Esterification: Reacts with methanol/HCl or DCC/DMAP to form methyl esters .

- Amide Formation: Couples with amines (e.g., HATU/DIPEA) for peptide bond synthesis .

Example Reaction (Amide Bond Formation): Key Data:

| Application | Condition/Reagent | Yield | Source |

|---|---|---|---|

| Peptide synthesis | HATU, DIPEA, DMF | 80–90% | |

| Methyl ester formation | MeOH, HCl (gas) | 85% |

Sulfonamide Reactivity

The sulfonamide group participates in nucleophilic substitutions under controlled conditions. For example, the fluorine atom on the benzenesulfonyl moiety may undergo displacement with strong nucleophiles (e.g., NaN₃ in DMF) .

Example Reaction (Fluorine Displacement): Key Data:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Fluorine substitution | NaN₃, DMF, 80°C, 6h | Azide formation |

Stability and Degradation

- Acid/Base Stability: The compound is stable in acidic (pH 2–4) and neutral conditions but degrades in strong bases (pH > 10) via hydrolysis of the sulfonamide bond .

- Thermal Stability: Decomposes above 250°C .

Stereochemical Considerations

The (3S) configuration is critical for biological activity. Racemization is minimized using low-temperature reactions and non-polar solvents .

Eigenschaften

IUPAC Name |

(3S)-2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEARBDFEOGETR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.